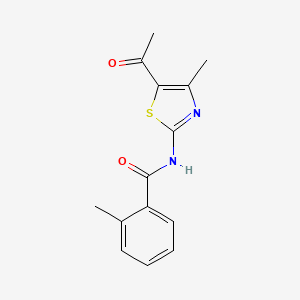

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-8-6-4-5-7-11(8)13(18)16-14-15-9(2)12(19-14)10(3)17/h4-7H,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEXMVRSMNKYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Benzamide: The acetylated thiazole is coupled with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have demonstrated growth inhibition in human cancer cell lines such as MCF-7 and HCT-116, with some compounds achieving over 85% growth inhibition at specific concentrations .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the interaction with specific molecular targets, including enzymes and receptors. The thiazole and benzamide moieties facilitate binding to active sites, potentially leading to the inhibition of enzyme activities critical for cancer cell proliferation .

Biological Studies

Enzyme Interaction Studies

Research has utilized this compound to explore its interactions with various enzymes. The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways related to disease states. For example, studies have indicated that thiazole derivatives can inhibit dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis, thus providing a basis for antibacterial activity .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Similar thiazole-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The incorporation of the thiazole moiety enhances the antimicrobial activity by affecting the bacterial cell membrane integrity and metabolic processes .

Industrial Applications

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows it to be a versatile building block in organic synthesis pathways aimed at developing new therapeutic agents .

Data Table: Anticancer Activity Overview

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| This compound | MCF-7 | 85% | 10 |

| This compound | HCT-116 | 75% | 10 |

| Similar Thiazole Derivative | OVCAR-8 | 86% | 5 |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study focusing on the anticancer properties of thiazole derivatives, researchers synthesized several compounds based on the thiazole framework. One derivative showed significant activity against multiple cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Antimicrobial Studies

A series of experiments were conducted to assess the antimicrobial efficacy of thiazole-based compounds against common bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial effects, suggesting that this compound could be explored further as a novel antibacterial agent .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

- N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide () :

- Structural Difference : The benzamide group has a 4-chloro substituent instead of 2-methyl.

- Impact : The electron-withdrawing chlorine increases polarity and may enhance metabolic stability compared to the electron-donating methyl group. This could influence binding affinity in enzyme inhibition studies .

- N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): Structural Difference: A nitro group replaces the acetyl and methyl on the thiazole, with a 4-methylbenzyl substitution.

Thiazole Core Modifications

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Structural Difference: Chlorine replaces the acetyl group, and the benzamide is 2,4-difluorinated. The absence of acetyl/methyl groups reduces steric bulk, possibly altering target binding .

- N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives () :

- Structural Difference : Benzyl groups with variable R substituents replace the acetyl-methyl-thiazole core.

- Impact : Morpholine and imidazole additions in these derivatives enhance solubility and anticancer activity, suggesting that functional group diversity on the thiazole ring is critical for biological efficacy .

Physical Properties

Anticancer Potential

- The acetyl and methyl groups may optimize hydrophobic interactions with kinase targets like glycogen synthase kinase-3 .

- N-(5-R-benzyl-1,3-thiazol-2-yl) Derivatives () : Demonstrated promising activity in NCI screening, with IC₅₀ values <10 μM against leukemia and breast cancer cell lines. The target compound’s 2-methylbenzamide may offer improved selectivity .

Antimicrobial and Enzyme Inhibition

- Nitro and Chloro Analogs () : Nitro groups enhance antimicrobial activity (e.g., against E. coli), while chlorine in ’s compound inhibits PFOR enzymes in anaerobic organisms .

- Target Compound : The absence of strong electron-withdrawing groups may reduce antimicrobial efficacy but improve metabolic stability compared to nitro derivatives.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2S |

| Molecular Weight | 252.31 g/mol |

| LogP | 3.57 |

| Polar Surface Area (PSA) | 96.38 Ų |

The structure features a thiazole ring that is known for its biological activity, often involved in enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

- Acetylation : The thiazole intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 5-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can bind to active sites of enzymes, preventing substrate access and thereby inhibiting their activity. This property is crucial for its potential use as an anticancer agent.

- Receptor Modulation : The compound may also interact with various receptors, modulating their function and influencing cellular pathways associated with growth and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving breast cancer cells, it demonstrated over 70% inhibition at concentrations as low as 10 µM .

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 (Breast) | 72% |

| HeLa (Cervical) | 68% |

| A549 (Lung) | 65% |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Inhibition of Pathogenic Bacteria : In vitro tests revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .

Case Studies

- Anticancer Efficacy : A study published in Pharmaceutical Research demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further development .

- In Vivo Studies : In animal models, this compound exhibited tumor reduction effects when administered alongside standard chemotherapy agents, enhancing their efficacy without significant toxicity .

Q & A

Q. What are the optimal synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves condensation of α-halo ketones with thioamides under acidic conditions to form the thiazole core, followed by acetylation using acetic anhydride and pyridine. Cyclopropane introduction via cyclopropanation reagents (e.g., diazomethane) and coupling reactions (e.g., Suzuki or Stille) are critical for functionalization. Optimizing solvent choice (DMF for nucleophilic substitutions), temperature control (50–80°C for ring closure), and catalyst selection (Pd-based for cross-coupling) enhances yield and purity. Green chemistry principles, such as flow reactors, reduce environmental impact .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and hydrogen bonding (e.g., amide protons at δ 10–12 ppm).

- IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).

- X-ray crystallography resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O/F) that stabilize crystal packing .

- Elemental analysis validates stoichiometry, with <0.4% deviation between calculated and observed values .

Q. How is the preliminary biological activity of this compound assessed, and what models are used for initial efficacy screening?

Initial screening follows the NCI’s Developmental Therapeutics Program (DTP), testing cytotoxicity against 60 human cancer cell lines (e.g., leukemia, melanoma). Dose-response curves (IC₅₀ values) and selectivity indices (tumor vs. normal cells) are calculated. Thiazole derivatives are also evaluated in enzyme inhibition assays (e.g., PFOR enzyme targeting anaerobic pathogens) .

Advanced Research Questions

Q. What strategies are employed to optimize regioselectivity in thiazole ring functionalization during derivatization?

- Protecting groups : Acetyl or benzyl groups shield reactive sites during substitution.

- Catalytic systems : Pd(PPh₃)₄ enhances cross-coupling efficiency at C-2/C-5 positions of the thiazole.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient carbons .

Q. How can researchers resolve contradictions between in vitro and in vivo anticancer activity data for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsomes) and metabolite identification (LC-MS).

- Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility.

- Orthotopic models : Validate efficacy in tumor microenvironments mimicking human physiology .

Q. What computational and experimental approaches are used to establish structure-activity relationships (SAR) for thiazole-based analogs?

- Molecular docking : Predict binding modes to targets (e.g., PFOR enzyme or tubulin) using AutoDock or Schrödinger.

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at C-4 to enhance hydrophobic interactions.

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., –CH₃ at thiazole C-4 improves IC₅₀ by 2-fold) .

Q. What methodologies assess the metabolic stability and degradation pathways of this compound in preclinical models?

- Microsomal incubation : Human/rat liver microsomes + NADPH identify phase I metabolites (oxidation, dealkylation).

- CYP450 inhibition assays : Determine isoform-specific interactions (e.g., CYP3A4).

- Mass spectrometry : High-resolution LC-MS/MS maps degradation products (e.g., acetyl group hydrolysis) .

Q. How can synergistic combinations with other anticancer agents be systematically evaluated to enhance therapeutic efficacy?

- Combinatorial screening : Use checkerboard assays to calculate combination indices (CI <1 indicates synergy).

- Mechanistic studies : RNA-seq identifies pathways upregulated in resistant cells (e.g., apoptosis genes).

- In vivo validation : Co-administer with taxanes or platinum drugs in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.